4-Hydroxyisophthalic acid

Description

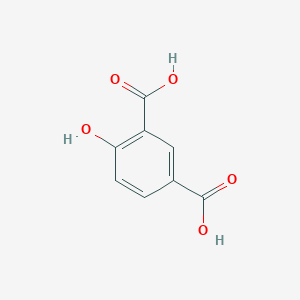

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEQKAQCUWUNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862332 | |

| Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-46-4 | |

| Record name | 4-Hydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87FF77O00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxyisophthalic Acid (CAS 636-46-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalic acid (4-HIPA), with the CAS number 636-46-4, is an aromatic carboxylic acid that has garnered significant interest in the scientific community. It is recognized as an impurity of acetylsalicylic acid and has been investigated for its potential therapeutic applications, ranging from neuroprotection and antioxidant activity to anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its synthesis and purification, and a detailed exploration of its biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] A comprehensive summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 636-46-4 |

| Molecular Formula | C₈H₆O₅ |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 4-hydroxybenzene-1,3-dicarboxylic acid |

| Synonyms | 4-HIPA, 4-Hydroxy-1,3-benzenedicarboxylic acid, 4-Hydroxy-m-phthalic acid |

| Property | Value | Source |

| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | 447.5 °C at 760 mmHg (predicted) | --INVALID-LINK-- |

| Solubility | Water: 0.3 g/L at 24 °C. Freely soluble in alcohol and ether. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | 2 ± 0.10 (predicted) | --INVALID-LINK-- |

| Density | 1.612 g/cm³ | --INVALID-LINK-- |

| Flash Point | 238.6 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Storage | 2-8°C, protect from light | --INVALID-LINK-- |

| Spectral Data | Details | Source |

| ¹H NMR | Spectra available | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| IR Spectroscopy | Spectra available | --INVALID-LINK-- |

| Mass Spectrometry | Spectra available | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.

1. Modified Kolbe-Schmitt Reaction

This method involves the carboxylation of a potassium salt of salicylic acid or p-hydroxybenzoic acid under high pressure and temperature.

-

Materials: Dipotassium salicylate, potassium carbonate, carbon dioxide (high pressure), hydrochloric acid, water.

-

Procedure:

-

A mixture of solid dipotassium salicylate and potassium carbonate is dried and placed in a high-pressure reaction bomb.

-

The bomb is subjected to a carbon dioxide pressure of approximately 1500 p.s.i.g.

-

The mixture is heated to 350°C for 6 hours.

-

After cooling and venting the bomb, the reaction product is dissolved in water.

-

The solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The precipitate is purified by several cycles of reprecipitation from an aqueous solution with hydrochloric acid.

-

The final product is filtered and dried.

-

2. Synthesis from Salicylic Acid and Carbon Tetrachloride

This method involves the reaction of salicylic acid with carbon tetrachloride in an alkaline medium.

-

Materials: Salicylic acid, carbon tetrachloride, alkaline medium (e.g., sodium hydroxide), copper powder (catalyst).

-

Procedure:

-

Salicylic acid is dissolved in an aqueous alkaline medium.

-

Copper powder is added as a catalyst.

-

Carbon tetrachloride is added to the mixture.

-

The mixture is boiled under reflux.

-

After the reaction is complete, the mixture is cooled and acidified to precipitate the crude this compound.

-

The crude product is then purified by recrystallization.

-

Purification of this compound

A common method for the purification of this compound, especially when extracted from industrial residues, is through esterification followed by hydrolysis.

-

Materials: Crude this compound, methanol, concentrated sulfuric acid, sodium carbonate solution, sodium hydroxide solution.

-

Procedure:

-

Esterification: The crude this compound is dissolved in dry methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours to form the dimethyl ester.

-

Isolation of the Ester: Most of the methanol is distilled off, and the residue is added to a sodium carbonate solution to neutralize any remaining acid. The dimethyl 4-hydroxyisophthalate, being insoluble in the aqueous solution, can be separated.

-

Hydrolysis: The purified dimethyl ester is then hydrolyzed back to this compound by refluxing with an aqueous solution of sodium hydroxide.

-

Precipitation: The resulting solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pure this compound.

-

Final Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from aqueous methanol.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, neuroprotective, and anti-cancer properties being the most extensively studied.

Antioxidant and Neuroprotective Effects

4-HIPA has demonstrated potent antioxidant properties by scavenging free radicals and protecting against oxidative damage.[1] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress-mediated cellular damage.

The proposed mechanism of action involves:

-

Direct Radical Scavenging: 4-HIPA can directly neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components.[4]

-

Enhancement of Endogenous Antioxidant Defenses: It has been shown to boost the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[5]

-

Maintenance of Glutathione Levels: 4-HIPA helps in maintaining the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant defense system.[4][5]

-

Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids, 4-HIPA protects cell membranes from damage.[4]

-

Modulation of Signaling Pathways: Evidence suggests that 4-HIPA can inhibit the p38 MAPK signaling pathway, which is often activated by cellular stress and contributes to inflammation and apoptosis.

References

- 1. This compound | 636-46-4 | FH05264 | Biosynth [biosynth.com]

- 2. Neuroprotective action of this compound against paraquat-induced motor impairment involves amelioration of mitochondrial damage and neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxyisophthalic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyisophthalic acid, a molecule of interest in pharmaceutical and polymer sciences. This document details its chemical structure, physicochemical properties, and established synthesis protocols, offering valuable information for research and development applications.

Chemical Structure and Identification

This compound, also known as 4-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic compound.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 4. This arrangement of functional groups dictates its chemical properties and reactivity.

The IUPAC name for this compound is 4-hydroxybenzene-1,3-dicarboxylic acid.[1] It is recognized by the CAS Registry Number 636-46-4.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound with numbered ring positions.

Physicochemical and Pharmacological Properties

This compound is a white to off-white crystalline powder.[3] It is known as an impurity in the commercial synthesis of acetylsalicylic acid (aspirin) and has been investigated as a potential improvement over aspirin itself.[2][4][5] The compound also finds application as a monomer in the synthesis of polymers, such as polyesters and polyamides.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxybenzene-1,3-dicarboxylic acid | [1] |

| Synonyms | 4-Hydroxy-1,3-benzenedicarboxylic acid, 4-HIPA | [1] |

| CAS Number | 636-46-4 | [2] |

| Molecular Formula | C₈H₆O₅ | [1][2] |

| Molecular Weight | 182.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 314-315 °C (decomposes) | |

| Water Solubility | 0.3 g/L (at 24 °C) | [3] |

| InChI Key | BCEQKAQCUWUNML-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)O | [1] |

Research indicates that this compound possesses antioxidant properties, enabling it to scavenge free radicals.[7] It has also demonstrated neuroprotective effects in preclinical models of cerebral ischemia and Parkinson's disease.[7] Furthermore, the compound exhibits anti-inflammatory effects by inhibiting enzyme activity in neutrophils.[7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One notable method is a modification of the Kolbe-Schmitt reaction, which involves the high-pressure carbonation of a potassium salt of a hydroxybenzoic acid.[8]

This protocol is based on a patented method for producing this compound in high yields.[8]

Objective: To synthesize this compound by reacting dipotassium salicylate with carbon dioxide under high pressure and temperature.

Materials:

-

Solid dipotassium salicylate

-

Potassium carbonate

-

Carbon dioxide (gas)

-

Hydrochloric acid (concentrated)

-

Water

-

300 ml reaction bomb (autoclave)

Procedure:

-

A mixture of 21.4 g of solid dipotassium salicylate and 21.4 g of potassium carbonate is dried and placed in a 300 ml reaction bomb.[8]

-

The reaction bomb is sealed and then pressurized with carbon dioxide to 1500 p.s.i.g.[8]

-

The mixture is heated to 350 °C and maintained at this temperature for 6 hours.[8]

-

After the reaction period, the bomb is cooled, and the excess pressure is carefully vented.

-

The solid reaction product is removed from the bomb and dissolved in water.

-

The aqueous solution is then acidified with concentrated hydrochloric acid, which causes the precipitation of the crude product.

-

The precipitate is purified by repeated reprecipitation from water with hydrochloric acid to yield the final product, this compound.[8]

The logical workflow for this synthesis is depicted in the diagram below.

Caption: A flowchart of the synthesis of this compound via carbonation.

References

- 1. This compound | C8H6O5 | CID 12490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 636-46-4 [chemicalbook.com]

- 5. 599. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. This compound 95 636-46-4 [sigmaaldrich.com]

- 7. This compound | 636-46-4 | FH05264 | Biosynth [biosynth.com]

- 8. US3089905A - Process for the production of this compound - Google Patents [patents.google.com]

4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisophthalic acid, a phenolic compound of growing interest, has demonstrated a range of promising biological activities, including antioxidant, neuroprotective, and antiproliferative effects. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its mechanisms of action. Quantitative data is presented in a structured format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Natural Sources of this compound

The principal identified natural source of this compound is the tuberous roots of Decalepis hamiltonii, a climbing shrub native to the Deccan peninsula and forest areas of the Western Ghats of India.[1] The roots of this plant are consumed in traditional medicine and are known for their aromatic and medicinal properties.[1] this compound is one of the key phenolic compounds present in the aqueous and methanolic extracts of these roots.[2][3]

While Decalepis hamiltonii is the primary natural source, this compound has also been identified as a byproduct in the commercial synthesis of salicylic acid.[4] Additionally, it can be extracted from the waste slag generated during the production of wintergreen oil.

Isolation and Purification of this compound from Decalepis hamiltonii

The isolation of this compound from the roots of Decalepis hamiltonii typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction

This protocol outlines a general procedure for the extraction of this compound from the dried roots of Decalepis hamiltonii.

Materials:

-

Dried and powdered roots of Decalepis hamiltonii

-

Methanol or Ethanol (ACS grade)

-

Deionized water

-

Soxhlet apparatus or large glass flasks for maceration

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration:

-

Soak the powdered root material in a 1:1 (v/v) mixture of methanol and water at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Repeat the extraction process with the plant residue to ensure maximum recovery of the compound.

-

-

Soxhlet Extraction:

-

Place the powdered root material in a thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.

-

-

Concentration:

-

Combine the filtrates from the extraction steps.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Experimental Protocol: Column Chromatography Purification

This protocol provides a general method for the purification of this compound from the crude extract using silica gel column chromatography.[3][5][6]

Materials:

-

Crude extract of Decalepis hamiltonii

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents: Chloroform, Ethyl Acetate, Methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector and collection tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform and carefully pack it into the chromatography column.

-

Allow the silica gel to settle and equilibrate the column by running chloroform through it.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate, followed by a gradient of ethyl acetate and methanol. A suggested gradient is as follows:

-

Chloroform:Ethyl Acetate (90:10, 80:20, 70:30, 50:50, 0:100 v/v)

-

Ethyl Acetate:Methanol (90:10, 80:20, 70:30, 50:50 v/v)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:ethyl acetate) and visualize under a UV lamp.

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

-

Final Purification:

-

The combined fractions can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

-

Quantitative Data

The yield of this compound from Decalepis hamiltonii roots can vary depending on the extraction and purification methods employed. While specific yield percentages for pure this compound are not extensively reported, studies on the total phenolic and flavonoid content of the root extracts provide valuable insights.

| Extraction Parameter | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| Maceration (Methanol:Water 1:1) | 33.7 ± 1.2 | 4.22 ± 0.3 | [7] |

| Soxhlet (Methanol) | 29.4 ± 1.5 | 3.30 ± 0.2 | [7] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight of root material.

Biological Activities and Signaling Pathways

This compound has been shown to possess significant antiproliferative and neuroprotective properties.

Antiproliferative Activity

This compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis (programmed cell death).

Neuroprotective Activity

The neuroprotective effects of this compound are linked to its potent antioxidant properties, which help mitigate oxidative stress and protect against mitochondrial damage in neuronal cells.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Decalepis hamiltonii.

Conclusion

This compound, readily available from the roots of Decalepis hamiltonii, presents a compelling case for further investigation as a therapeutic agent. The detailed protocols and data provided in this guide offer a solid foundation for researchers to isolate, purify, and study this promising natural compound. The elucidated signaling pathways for its antiproliferative and neuroprotective activities highlight its potential in the development of novel treatments for cancer and neurodegenerative diseases. Further research is warranted to fully explore its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of antioxidant compounds from the methanolic extract of the roots of Decalepis hamiltonii (Wight and Arn.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural bioactive this compound (4-HIPA) exhibited antiproliferative potential by upregulating apoptotic markers in in vitro and in vivo cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Hydroxyisophthalic Acid: A Technical Guide to Its Discovery and History

Introduction

4-Hydroxyisophthalic acid, a dicarboxylic acid derivative of phenol, has a rich history intertwined with the development of industrial salicylic acid synthesis. Initially identified as a byproduct, its potential pharmacological applications spurred further investigation into its synthesis and properties. This technical guide provides a comprehensive overview of the discovery, historical synthesis methods, and key physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The first documented synthesis of this compound dates back to 1913, detailed in a German patent by Zeltner & Landau.[1] However, its significance grew considerably in the mid-20th century when it was identified as a major component of the "brown dust" residue remaining after the sublimation of commercially produced salicylic acid.[1][2] In the commercial synthesis of salicylic acid from sodium phenoxide, this compound is formed as a byproduct at a yield of 3-5%.[2][3][4] This residue, once considered industrial waste, was found to contain 80-83% this compound.[2]

In 1955, a pivotal publication by Chesher et al. in Nature proposed this compound as a potential improvement over aspirin, highlighting its analgesic and antipyretic properties.[1][5] This discovery catalyzed further research into its pharmacological effects and the development of more efficient synthesis methods.

Physicochemical Properties

This compound is a white crystalline solid with limited solubility in water at room temperature, though its solubility increases significantly at higher temperatures. It is freely soluble in alcohol and ether.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [1][6] |

| Molecular Weight | 182.13 g/mol | [1][6] |

| Melting Point | 314-315 °C (decomposes) | [1] |

| Appearance | Branched needles from water, platelets from dilute alcohol | [1] |

| Solubility in Water | 1 g in 3 L at 24 °C; 1 g in 160 mL at 100 °C | [1] |

| Dimethyl Ester M.P. | 97.5 °C | [1] |

| Diethyl Ester M.P. | 54-55 °C | [1] |

Historical Synthesis Methods

Several methods for the synthesis of this compound have been reported over the years, evolving from early discoveries to more optimized industrial processes.

Early Synthesis Methods

The initial methods for producing this compound, while historically significant, were often characterized by low yields and the presence of difficult-to-separate byproducts.

1. Zeltner & Landau Method (1913)

This early method involved the reaction of salicylic acid with carbon tetrachloride in an alkaline medium, using copper powder as a catalyst.[1]

-

Experimental Protocol:

-

Salicylic acid is boiled with carbon tetrachloride in an alkaline medium.

-

Copper powder is added as a catalyst.

-

The reaction mixture is processed to isolate this compound.

-

2. Kolbe-Schmitt Reaction (1954)

A significant advancement came with the application of the Kolbe-Schmitt reaction, a well-known method for the carboxylation of phenols. Baine et al. reported the preparation of this compound via the high-pressure carbonation of potassium phenate.[1]

-

Experimental Protocol:

-

Potassium phenate is subjected to high-pressure carbonation.

-

The resulting product mixture is acidified to yield this compound.

-

Improved Synthesis via Carboxylation of Potassium Salicylate (1963)

A notable improvement in the synthesis of this compound was detailed in a 1963 patent, which described a method for producing the compound in high yields by heating the potassium salt of salicylic acid or p-hydroxybenzoic acid under elevated carbon dioxide pressure.[3][4] This process offered a more direct and efficient route to the desired product.

-

Experimental Protocol (Example from US Patent 3,089,905): [3]

-

A mixture of 21.4 g of solid dipotassium salicylate and potassium carbonate was dried and placed in a 300 ml reaction bomb.

-

The mixture was subjected to a carbon dioxide pressure of 1500 p.s.i.g. at 350 °C for 6 hours.

-

After cooling and venting the bomb, the reaction product was dissolved in water and acidified with hydrochloric acid.

-

The resulting precipitate was purified by several reprecipitations with hydrochloric acid to yield solid, free this compound with a melting point of 283-287 °C (decomposes).

-

Table 2: Comparison of Historical Synthesis Methods

| Method | Year | Starting Material(s) | Key Reagents/Conditions | Reported Yield |

| Zeltner & Landau | 1913 | Salicylic acid, Carbon tetrachloride | Alkaline medium, Cu powder | Not specified |

| Kolbe-Schmitt | 1954 | Potassium phenate | High-pressure CO₂ | Not specified |

| Byproduct of Salicylic Acid Synthesis | 1955 | Sodium phenoxide, CO₂ | Commercial process conditions | 3-5% |

| Improved Carboxylation | 1963 | Dipotassium salicylate | CO₂ (1500 psig), 350°C, K₂CO₃ | High (up to 100% theoretical) |

Visualizing the Synthesis Pathways

The historical development of the synthesis of this compound can be visualized as a progression from less direct methods to more optimized, high-yield processes.

Caption: Historical Synthesis Pathways of this compound.

Conclusion

The journey of this compound from an obscure byproduct to a compound of pharmacological interest demonstrates a classic narrative in chemical research and development. The evolution of its synthesis from early, less efficient methods to targeted, high-yield industrial processes reflects the ongoing quest for chemical efficiency and purity. For researchers in drug development, the history of this compound serves as a compelling case study in the potential hidden within the byproducts of large-scale chemical manufacturing.

References

- 1. This compound [drugfuture.com]

- 2. 599. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. US3089905A - Process for the production of this compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Absorption and excretion of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

Solubility of 4-Hydroxyisophthalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxyisophthalic acid in various organic solvents based on currently available data. Due to a lack of extensive published quantitative studies on this specific compound, this guide summarizes known qualitative and semi-quantitative data and presents a generalized experimental protocol for determining solubility, drawing from methodologies used for structurally similar compounds.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent play a crucial role. For this compound, the presence of a hydroxyl group and two carboxylic acid groups allows for strong hydrogen bonding, influencing its solubility in polar solvents.

Quantitative Solubility Data

| Solvent Category | Solvent | Temperature (°C) | Solubility | Reference |

| Water | Water | 24 | ~0.33 g/L (1 g in 3 L) | [1] |

| Water | 24 | 0.3 g/L | [2][3] | |

| Water | 100 | 6.25 g/L (1 g in 160 mL) | [1] | |

| Alcohols | Alcohol (general) | Not Specified | Freely Soluble | [1] |

| Methanol | Not Specified | Slightly Soluble | [4] | |

| Ethers | Ether (general) | Not Specified | Freely Soluble | [1] |

| Dioxane | Not Specified | Soluble* | [5] | |

| Esters | Ethyl Acetate | Not Specified | Slightly Soluble | [4] |

| Ketones | Acetone | Not Specified | Soluble | |

| Amides | Dimethylformamide (DMF) | Not Specified | Soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [4] |

| Halogenated | Dichloromethane | Not Specified | Soluble | |

| Chloroform | Not Specified | Soluble | ||

| Aromatic Hydrocarbons | Benzene | Hot | Insoluble | [5] |

*Solubility in dioxane is inferred from its use as a reaction solvent for this compound[5].

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound solubility was not found, a general and widely accepted method for determining the solubility of solid compounds in organic solvents is the isothermal equilibrium method. The following protocol is a standard approach that can be adapted for this purpose.

Materials and Apparatus

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is placed in an isothermal shaker bath maintained at a constant, specified temperature.

-

The solution is agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours, to be determined by preliminary experiments where concentration is measured at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, agitation is stopped, and the suspension is allowed to settle for a period (e.g., 2-4 hours) at the same constant temperature.

-

A sample of the supernatant is carefully withdrawn using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

The collected sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

The filtered saturated solution is accurately diluted with a suitable solvent (often the same solvent or a mobile phase component for HPLC).

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

-

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: As a polar molecule with multiple hydrogen bond donors and acceptors, this compound is expected to be more soluble in polar solvents (e.g., alcohols, water) than in nonpolar solvents (e.g., hexane, toluene).

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH (in aqueous or protic solvents): The carboxylic acid groups of this compound can be deprotonated at higher pH values, forming carboxylate salts which are generally much more soluble in water than the neutral acid.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility experiments.

This guide serves as a foundational resource for professionals working with this compound. For precise quantitative data, it is recommended that experimental determination following a robust protocol, such as the one outlined above, be performed.

References

Spectroscopic Analysis of 4-Hydroxyisophthalic Acid: A Technical Guide

Introduction

4-Hydroxyisophthalic acid (CAS No: 636-46-4), also known as 4-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic carboxylic acid with the molecular formula C₈H₆O₅ and a molecular weight of 182.13 g/mol .[1][2] Its structure, featuring a hydroxyl group and two carboxylic acid functionalities on a benzene ring, gives rise to characteristic spectroscopic signatures. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.5 | d (doublet) | 1H | Aromatic H ortho to both carboxyl groups |

| ~7.7-8.0 | dd (doublet of doublets) | 1H | Aromatic H ortho to one carboxyl and meta to the other |

| ~7.0-7.3 | d (doublet) | 1H | Aromatic H ortho to the hydroxyl group |

| ~10-13 | br s (broad singlet) | 2H | Carboxylic acid protons (-COOH) |

| ~9-11 | br s (broad singlet) | 1H | Phenolic proton (-OH) |

Note: Predicted values based on typical chemical shifts for aromatic acids and phenols. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | Carboxylic acid carbons (-COOH) |

| ~155-165 | Aromatic carbon attached to the hydroxyl group (C-OH) |

| ~130-140 | Aromatic carbons attached to the carboxylic acid groups |

| ~115-125 | Aromatic carbons ortho and para to the hydroxyl group |

Note: Predicted values based on typical chemical shifts for substituted benzene rings.[3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| 3200-3600 | Broad | O-H stretch (phenol) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid and phenol) |

| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Note: Characteristic absorption bands for aromatic carboxylic acids and phenols.[1][4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 182 | [M]⁺, Molecular ion |

| 165 | [M - OH]⁺ |

| 137 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 121 | [M - COOH - O]⁺ |

| 93 | [M - 2COOH + H]⁺ |

Note: Expected fragmentation pattern for aromatic carboxylic acids, involving the loss of hydroxyl and carboxyl groups.[4][5][6]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or acetone-d₆, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] For samples where the solvent protons might interfere, deuterated solvents are essential.[8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.[9][10]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-15 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time are required compared to ¹H NMR. The spectral width typically ranges from 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11][12]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.[12]

-

-

Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[13]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[13]

-

The plate is then mounted in the spectrometer for analysis.[13]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For less volatile samples, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) might be employed.[14]

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap) is used to separate the ions based on their mass-to-charge ratio (m/z).[14]

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C8H6O5 | CID 12490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0140235) [np-mrd.org]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500) [hmdb.ca]

- 11. webassign.net [webassign.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Properties of 4-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of 4-Hydroxyisophthalic acid (4-HIPA), a compound of significant interest in pharmaceutical sciences and materials chemistry. This document compiles available data on its thermal behavior, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its characterization.

Core Thermal Properties

This compound is a crystalline solid with a high thermal stability, a critical attribute for its application in drug formulation and the synthesis of metal-organic frameworks (MOFs). Its thermal behavior is characterized by a high melting point, which is accompanied by decomposition.

Summary of Quantitative Data

The following table summarizes the key thermal properties of this compound gathered from various chemical data sources.

| Thermal Property | Value | Source Citation(s) |

| Melting Point | >300 °C | [1] |

| 310 °C | [2] | |

| 310-314 °C | [3] | |

| Decomposition Temperature | 314-315 °C | [4] |

| Boiling Point (Predicted) | 447.5 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 238.6 °C | [2] |

Note: The melting point is consistently reported as being above 300 °C, with decomposition occurring at a similar temperature. This suggests that the melting and decomposition processes are closely linked.

Thermal Analysis: A Deeper Look

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound is not extensively available in the public domain, the thermal behavior of aromatic carboxylic acids is well-documented. TGA typically reveals decomposition patterns, while DSC provides insights into phase transitions such as melting and crystallization. For substituted isophthalic acids, thermal decomposition often involves decarboxylation.[5]

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via decarboxylation, where the carboxylic acid groups are lost as carbon dioxide. The presence of the hydroxyl group may influence the decomposition mechanism and the stability of the resulting intermediates. The study of metal complexes with ligands containing hydroxyl and carboxyl groups often involves thermal analysis to understand their stability and decomposition pathways.[6][7][8]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss on the y-axis against the temperature on the x-axis.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Identify the temperature ranges of different decomposition steps and the corresponding percentage weight loss for each step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow on the y-axis against the temperature on the x-axis.

-

The melting point is determined as the onset temperature of the endothermic peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Observe any other endothermic or exothermic events that may indicate other phase transitions or reactions.

-

Visualizing the Thermal Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. This compound 95 636-46-4 [sigmaaldrich.com]

- 2. This compound | 636-46-4 | FH05264 | Biosynth [biosynth.com]

- 3. Hydroxyisophthalic Acid, 4-(RG) | LGC Standards [lgcstandards.com]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic characterization and thermal behavior of metal complexes formed with N'-(1-(4-hydroxyphenyl) ethylidene)-2-oxo-2-(phenylamino) acetohydrazide (H3OPAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

4-Hydroxyisophthalic Acid: A Process-Related Impurity in Acetylsalicylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyisophthalic acid, a known impurity in acetylsalicylic acid (aspirin). It delves into the origin of this impurity, primarily as a byproduct of the synthesis of salicylic acid via the Kolbe-Schmitt reaction. This document outlines detailed experimental protocols for the synthesis of acetylsalicylic acid and the analytical procedures for the detection and quantification of this compound. Quantitative data from pharmacopeial monographs are summarized, and logical workflows are visualized to offer a clear understanding of the manufacturing and control processes. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of acetylsalicylic acid.

Introduction

Acetylsalicylic acid is one of the most widely used pharmaceuticals globally. Its purity is of paramount importance to ensure its safety and efficacy. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, byproducts, and degradation products. This compound is identified as a specified impurity of acetylsalicylic acid in major pharmacopeias, such as the European Pharmacopoeia (EP), where it is designated as Impurity B.[1][2][3] Understanding the source, control, and analytical determination of this impurity is critical for pharmaceutical manufacturers and regulatory bodies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-Hydroxybenzene-1,3-dicarboxylic acid | [1] |

| Synonyms | 4-Hydroxy-m-phthalic acid, Acetylsalicylic Acid Impurity B, Salicylic Acid Related Compound B | [1] |

| CAS Number | 636-46-4 | [1] |

| Molecular Formula | C₈H₆O₅ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | White or almost white, crystalline powder or colourless crystals. | [3] |

| Solubility | Slightly soluble in water, freely soluble in ethanol (96%). | [3] |

| Melting Point | Approximately 143°C (instantaneous method) | [3] |

Origin of this compound as an Impurity

This compound is not a degradation product of acetylsalicylic acid but rather a process-related impurity that originates from the synthesis of its precursor, salicylic acid.[4] The primary industrial method for synthesizing salicylic acid is the Kolbe-Schmitt reaction.[5][6]

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of sodium phenoxide under high pressure and temperature.[5][6] While the desired product is salicylic acid (ortho-hydroxybenzoic acid), the reaction can also yield para-hydroxybenzoic acid and other dicarboxylic acids as byproducts, including this compound.[4][7] The formation of these byproducts is influenced by reaction conditions such as temperature, pressure, and the cation used.[5]

Synthesis of Acetylsalicylic Acid

The synthesis of acetylsalicylic acid from salicylic acid is a well-established esterification reaction. Acetic anhydride is commonly used as the acetylating agent in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid.

References

- 1. allmpus.com [allmpus.com]

- 2. drugfuture.com [drugfuture.com]

- 3. Acetylsalicylic acid Ph.Eur. - The Andhra Sugars Ltd - Sugar Manufacturer, Chemicals Manufacturer [theandhrasugars.com]

- 4. 599. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. US3089905A - Process for the production of this compound - Google Patents [patents.google.com]

The Natural Occurrence of 4-Hydroxyisophthalic Acid in Decalepis hamiltonii: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decalepis hamiltonii, commonly known as Swallow root, is a perennial climbing shrub endemic to the Deccan peninsula and forest areas of the Western Ghats in India. The roots of this plant are of significant interest in traditional medicine and contemporary research due to their rich phytochemical profile and associated biological activities. Among the various compounds isolated from its roots, 4-Hydroxyisophthalic acid (4-HIPA) has emerged as a molecule of interest, primarily due to its potent antioxidant and cytoprotective properties.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Decalepis hamiltonii, summarizing the available data on its isolation and putative biosynthesis.

Data Presentation: Quantification of Phenolic Compounds in Decalepis hamiltonii

While this compound is a known constituent of Decalepis hamiltonii root extracts, specific quantitative data on its yield and concentration are not extensively reported in the available scientific literature. Research has more frequently focused on the quantification of other major phenolic and flavonoid compounds. The tables below summarize the available quantitative data for general phenolic content and the yields of crude extracts from the roots of Decalepis hamiltonii.

Table 1: Total Phenolic and Flavonoid Content in Methanolic Root Extracts of Decalepis hamiltonii

| Phytochemical Class | Concentration (mg/100g) | Analytical Method |

| Total Phenols | 14.22 ± 0.96 | Colorimetric (Folin-Ciocalteu) |

| Total Flavonoids | 7.95 ± 0.85 | Colorimetric (Aluminium chloride) |

Data sourced from a study on the phytochemical analysis of methanolic root extracts.

Table 2: Yield of Crude Extracts from Decalepis hamiltonii Roots using Different Solvents

| Solvent | Yield (g/mL) |

| Hexane | 1.13 |

| Chloroform | 1.23 |

| Ethyl acetate | 1.65 |

| Methanol | 1.95 |

| Distilled water | 2.13 |

This data indicates the extraction efficiency of different solvents for compounds from the roots of D. hamiltonii.

Note: The absence of specific quantitative data for this compound highlights a research gap that warrants further investigation to fully understand its prevalence in Decalepis hamiltonii.

Experimental Protocols

General Experimental Workflow for Isolation of Phenolic Compounds

The isolation of this compound from the aqueous root extract of Decalepis hamiltonii typically involves solvent extraction followed by chromatographic separation.[2][3]

Caption: General workflow for the isolation of this compound.

Hypothetical Biosynthetic Pathway of this compound

A definitive biosynthetic pathway for this compound in Decalepis hamiltonii has not been elucidated. However, based on the established biosynthesis of other hydroxybenzoic acids in plants, a hypothetical pathway can be proposed. This pathway likely originates from the shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants.

The biosynthesis is believed to proceed through the formation of key intermediates such as chorismate and isochorismate. Subsequent enzymatic transformations, including hydroxylation and carboxylation, would lead to the final structure of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway is based on analogous reactions in plant secondary metabolism. The specific enzymes and intermediates involved in Decalepis hamiltonii require experimental validation.

Conclusion

This compound is a noteworthy bioactive compound naturally occurring in the roots of Decalepis hamiltonii. While its presence and antioxidant potential are established, there is a clear need for further research to quantify its concentration in the plant and to elucidate the precise details of its extraction and biosynthetic pathway. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this interesting natural product. The development of standardized and validated analytical methods for the quantification of 4-HIPA and the detailed characterization of its biosynthetic enzymes are critical next steps in advancing our understanding of this compound.

References

physical and chemical properties of 4-hydroxybenzene-1,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzene-1,3-dicarboxylic acid, also known as 4-hydroxyisophthalic acid, is a phenolic dicarboxylic acid with the chemical formula C₈H₆O₅. This guide provides an in-depth overview of its physical and chemical properties, synthesis methodologies, key chemical reactions, and its emerging applications in medicinal chemistry and materials science. The compound's notable biological activities, including its antioxidant and neuroprotective effects, are discussed, along with its utility as a versatile building block in the synthesis of polymers and metal-organic frameworks (MOFs). This document is intended to serve as a comprehensive resource for professionals engaged in chemical synthesis and drug discovery.

Physical and Chemical Properties

4-Hydroxybenzene-1,3-dicarboxylic acid is a white to off-white crystalline powder. Its core structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 4. This combination of functional groups dictates its physical and chemical behavior, including its high melting point, limited water solubility, and acidic nature.

Tabulated Physical Properties

The following table summarizes the key physical properties of 4-hydroxybenzene-1,3-dicarboxylic acid.

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxybenzene-1,3-dicarboxylic acid | |

| CAS Number | 636-46-4 | |

| Molecular Formula | C₈H₆O₅ | |

| Molar Mass | 182.13 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Boiling Point | 447.52 °C (estimated) | |

| Water Solubility | 0.3 g/L at 24 °C | |

| Solubility | Freely soluble in alcohol and ether; Slightly soluble in DMSO, Ethyl Acetate, Methanol | |

| pKa | Predicted ~2 | |

| Density | 1.4411 g/cm³ (rough estimate) |

Synthesis and Experimental Protocols

The synthesis of 4-hydroxybenzene-1,3-dicarboxylic acid can be achieved through several routes, most notably via the Kolbe-Schmitt reaction or by extraction from industrial byproducts.

Synthesis via Kolbe-Schmitt Reaction

A primary industrial method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For 4-hydroxybenzene-1,3-dicarboxylic acid, this process is typically carried out under high pressure and temperature.

-

Reactant Preparation: A mixture of dipotassium salicylate (21.4 g) and potassium carbonate (21.4 g) is thoroughly dried.

-

Reaction Setup: The dried mixture is placed in a high-pressure reaction bomb (e.g., 300 mL capacity).

-

Carboxylation: The bomb is sealed and subjected to a carbon dioxide pressure of 1500 psig. The reaction is heated to 350 °C and maintained for 6 hours.

-

Work-up and Isolation: After cooling and venting the reactor, the solid product is dissolved in water. The aqueous solution is then acidified with hydrochloric acid to precipitate the crude 4-hydroxybenzene-1,3-dicarboxylic acid.

-

Purification: The crude product is purified by reprecipitation. It is dissolved in a sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of hydrochloric acid. The resulting solid is filtered, washed with cold water, and dried.

Caption: Synthesis routes for 4-hydroxybenzene-1,3-dicarboxylic acid.

Extraction from Industrial Waste

Significant quantities of 4-hydroxybenzene-1,3-dicarboxylic acid are generated as a byproduct in the industrial synthesis of salicylic acid and wintergreen oil (methyl salicylate). An effective method for its recovery involves extraction and subsequent hydrolysis of the corresponding dimethyl ester.

-

Extraction: Waste slag from wintergreen oil production (100 g) is dissolved in methanol (300 mL) with heating and stirring. The hot solution is filtered, and the filtrate is allowed to cool to crystallize crude dimethyl 4-hydroxyisophthalate.

-

Hydrolysis: The crude ester is dissolved in a 30% methanolic potassium hydroxide solution. The mixture is refluxed at 100°C for 2 hours.

-

Decolorization: After cooling, the reaction mixture is filtered. Activated carbon is added to the filtrate, and the solution is refluxed for 1 hour for decolorization.

-

Precipitation: The activated carbon is removed by hot filtration. The pH of the filtrate is adjusted to 1-4 with acid to precipitate the product.

-

Isolation: The precipitate is stirred for 10 minutes, filtered, washed with ice water, and dried to yield 4-hydroxybenzene-1,3-dicarboxylic acid.

Chemical Reactivity

The reactivity of 4-hydroxybenzene-1,3-dicarboxylic acid is governed by its three functional groups: two carboxylic acids and one phenolic hydroxyl group. The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, while the carboxylic acid groups are deactivating.

Reactions of the Carboxylic Acid Groups

-

Esterification: The carboxylic acid groups readily undergo Fischer-Speier esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. For example, refluxing with methanol and a catalytic amount of sulfuric acid yields dimethyl 4-hydroxyisophthalate.

-

Amidation: The carboxylic acid groups can be converted to amides. For instance, heating 4-hydroxybenzene-1,3-dicarboxylic acid with an appropriate aromatic amine at 175°C for 3 hours yields the corresponding 1,3-bis-anilides. This reaction is particularly relevant for the synthesis of derivatives with antimicrobial activity.

Reactions of the Phenolic Hydroxyl Group

-

Acetylation: The hydroxyl group can be acetylated using acetic anhydride to form the 4-acetoxy derivative. This reaction is typically performed on the esterified form of the molecule to prevent polymerization.

Electrophilic Aromatic Substitution

-

Bromination: Treatment of 4-hydroxybenzene-1,3-dicarboxylic acid with aqueous bromine leads to the electrophilic displacement of both carboxyl groups, resulting in the formation of 2,4,6-tribromophenol.

-

Nitration: Similar to bromination, nitration with standard nitrating mixtures (a combination of nitric acid and sulfuric acid) results in the displacement of the carboxyl groups to yield picric acid (2,4,6-trinitrophenol) quantitatively.

Caption: Key chemical reactions of 4-hydroxybenzene-1,3-dicarboxylic acid.

Applications in Drug Development and Materials Science

4-Hydroxybenzene-1,3-dicarboxylic acid serves as a valuable scaffold and intermediate in various fields, owing to its structural features and biological activity.

Medicinal Chemistry and Pharmacology

-

Antimicrobial Agents: Derivatives of 4-hydroxybenzene-1,3-dicarboxylic acid, particularly the 1,3-bis-anilides, have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. Halogenated derivatives, in particular, have demonstrated broad-spectrum antimicrobial effects.

-

Antioxidant and Neuroprotective Effects: The compound itself exhibits potent antioxidant properties by scavenging free radicals. It has shown neuroprotective effects in models of cerebral ischemia and Parkinson's disease, suggesting its potential in mitigating oxidative stress-related neurodegenerative disorders.

-

Analgesic and Antipyretic Activities: It has been reported to possess analgesic and antipyretic properties, with some studies proposing it as a potential alternative to aspirin.

The neuroprotective effects of 4-hydroxybenzene-1,3-dicarboxylic acid are largely attributed to its ability to counteract oxidative stress. This is achieved through multiple mechanisms: direct scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze free radical formation, and potentially by boosting the activity of endogenous antioxidant enzymes.

Caption: Antioxidant and neuroprotective mechanism of action.

Polymer and Materials Chemistry

-

Polymer Synthesis: The dicarboxylic acid functionality makes it a suitable monomer for the synthesis of polymers such as polyesters and polyamides. The presence of the hydroxyl group offers a site for further modification of the polymer backbone.

-

Metal-Organic Frameworks (MOFs): As a multifunctional linker, 4-hydroxybenzene-1,3-dicarboxylic acid is used in the construction of MOFs. These materials have potential applications in gas storage, catalysis, and separation technologies. The hydroxyl group can influence the framework's properties and provide a post-synthetic modification site.

Conclusion

4-Hydroxybenzene-1,3-dicarboxylic acid is a compound of significant interest due to its versatile chemical reactivity and promising biological profile. Its availability from industrial byproducts enhances its appeal for large-scale applications. For drug development professionals, its proven antioxidant and antimicrobial activities provide a strong foundation for the design of novel therapeutics. For researchers and material scientists, its utility as a monomer and a linker opens avenues for the creation of new functional materials. Further investigation into its pharmacological mechanisms and the synthesis of novel derivatives is warranted to fully exploit its therapeutic and material science potential.

Methodological & Application

Synthesis of 4-Hydroxyisophthalic Acid via Kolbe-Schmitt Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is most effectively achieved through the Kolbe-Schmitt reaction, a carboxylation process that utilizes alkali phenates and carbon dioxide under elevated temperature and pressure. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for a research and development audience.

Principle of the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. In the synthesis of this compound, a potassium salt of a suitable hydroxybenzoic acid or phenol is heated under a high pressure of carbon dioxide. The use of potassium salts is crucial as it favors the formation of the para-substituted product, which in this case is the dicarboxylic acid. The reaction is typically carried out at high temperatures, and the yield can be significantly improved by the addition of a basic material, such as potassium carbonate, and a drying agent to ensure anhydrous conditions.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[1]

Protocol 1: Carboxylation of Dipotassium Salicylate

Materials:

-

Dipotassium salicylate

-

Potassium carbonate

-

Carbon dioxide (high purity)

-

Hydrochloric acid (concentrated)

-

Deionized water

Equipment:

-

High-pressure autoclave or reaction bomb (e.g., 300 mL)

-

Heating mantle or furnace with temperature controller

-

Mechanical stirrer (if applicable)

-

Standard laboratory glassware

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Reactants: A solid mixture of dipotassium salicylate and potassium carbonate is prepared. For example, 21.4 g of dipotassium salicylate and 21.4 g of potassium carbonate are thoroughly mixed and dried.[1]

-

Reaction Setup: The dried mixture is placed in a 300 mL reaction bomb.[1] The bomb is sealed and purged with nitrogen gas to remove any air and moisture.

-

Carboxylation Reaction: The reaction vessel is pressurized with carbon dioxide to a pressure of 1500 p.s.i.g. and heated to 350°C for 6 hours.[1]

-

Work-up: After the reaction, the bomb is cooled to room temperature and the excess carbon dioxide is carefully vented. The solid reaction product is removed from the bomb and dissolved in deionized water.

-

Precipitation: The aqueous solution is acidified with concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.

-

Purification: The precipitate is collected by filtration and purified by several reprecipitations from water with hydrochloric acid to yield the free this compound.[1] The purified product is then dried in an oven. The resulting solid should have a melting point of 283-287°C (with decomposition).[1]

Protocol 2: High-Yield Synthesis using a Drying Agent

For potentially higher yields, the inclusion of a drying agent is recommended to maintain anhydrous conditions throughout the reaction.

Modifications to Protocol 1:

-

In addition to the dipotassium salicylate and potassium carbonate, a suitable drying agent such as calcium carbide can be added to the initial solid mixture. The presence of a basic material and a drying agent has been reported to raise the yield to 100% of the theoretical value.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Dipotassium salicylate | [1] |

| Co-reactant | Potassium carbonate | [1] |

| Gas | Carbon Dioxide | [1] |

| Pressure | 1500 p.s.i.g. | [1] |

| Temperature | 350 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Reported Melting Point | 283-287 °C (dec.) | [1] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₆O₅ |

| Molecular Weight | 182.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 314-315 °C (decomposes)[2] |

| Solubility | 1 g in 3 L of water at 24°C; 1 g in 160 mL at 100°C. Freely soluble in alcohol and ether.[2] |

| ¹H NMR | Data available in public databases such as PubChem. |

| ¹³C NMR | Data available in public databases such as PubChem. |

| IR (KBr) | Data available in public databases such as PubChem. |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-hydroxyisophthalic acid. The described method is based on the high-pressure carboxylation of dipotassium salicylate, a variation of the Kolbe-Schmitt reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, characterization details, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, polymers, and other functional materials. Its synthesis in a laboratory setting requires careful control of reaction conditions to achieve satisfactory yields and purity. The protocol outlined below is adapted from established methods and is suitable for producing gram-scale quantities of the target compound.

Synthesis of this compound via High-Pressure Carboxylation

The synthesis of this compound can be achieved by heating the dipotassium salt of salicylic acid under elevated carbon dioxide pressure.[1][2] This method, a modification of the Kolbe-Schmitt reaction, forces the carboxylation of the aromatic ring to yield the desired dicarboxylic acid.

Experimental Protocol

Materials:

-

Dipotassium salicylate

-

Potassium carbonate (anhydrous)

-

Carbon dioxide (high purity)

-

Hydrochloric acid (concentrated)

-

Deionized water

Equipment:

-

High-pressure reactor (autoclave) with temperature and pressure controls

-

Heating mantle or oil bath

-

Mechanical stirrer

-